Cas no 766532-96-1 (2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic Acid)

2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic Acid 化学的及び物理的性質
名前と識別子
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- Benzoic acid, 2-chloro-5-(chlorosulfonyl)-3-fluoro-
- 2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic Acid
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- インチ: InChI=1S/C7H3Cl2FO4S/c8-6-4(7(11)12)1-3(2-5(6)10)15(9,13)14/h1-2H,(H,11,12)
- InChIKey: BRTMUPFAXVMUIP-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=C(C(=C1C(=O)O)Cl)F)S(=O)(=O)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-109521-2.5g |
2-chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid |
766532-96-1 | 95% | 2.5g |
$378.0 | 2023-10-27 | |
TRC | C614190-25mg |
2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic Acid |
766532-96-1 | 25mg |
$ 50.00 | 2022-06-06 | ||
Enamine | EN300-109521-0.05g |
2-chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid |
766532-96-1 | 95% | 0.05g |
$45.0 | 2023-10-27 | |
Ambeed | A972004-1g |
2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid |
766532-96-1 | 97% | 1g |
$235.0 | 2024-04-17 | |
Aaron | AR01A11H-2.5g |
2-chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid |
766532-96-1 | 95% | 2.5g |
$545.00 | 2025-02-08 | |
Aaron | AR01A11H-250mg |
2-chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid |
766532-96-1 | 95% | 250mg |
$157.00 | 2025-02-08 | |
1PlusChem | 1P01A0T5-500mg |
2-chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid |
766532-96-1 | 95% | 500mg |
$203.00 | 2025-03-04 | |
1PlusChem | 1P01A0T5-50mg |
2-chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid |
766532-96-1 | 95% | 50mg |
$85.00 | 2025-03-18 | |
A2B Chem LLC | AV46425-1g |
2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid |
766532-96-1 | 95% | 1g |
$239.00 | 2024-04-19 | |
Aaron | AR01A11H-5g |
2-chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid |
766532-96-1 | 95% | 5g |
$790.00 | 2025-02-08 |
2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic Acid 関連文献
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic Acidに関する追加情報
Introduction to 2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic Acid (CAS No. 766532-96-1)
2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 766532-96-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural features, including chloro and fluoro substituents, as well as a chlorosulfonyl group. These structural attributes not only contribute to its distinct chemical properties but also open up diverse possibilities for its application in synthetic chemistry and drug development.
The presence of multiple electronegative groups, such as chlorine and fluorine, in the molecular structure of 2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic Acid imparts high reactivity and selectivity, making it a valuable intermediate in the synthesis of more complex molecules. The chlorosulfonyl group, in particular, is known for its ability to participate in various nucleophilic substitution reactions, which are pivotal in constructing biologically active scaffolds.
In recent years, there has been a surge in research focusing on benzoic acid derivatives due to their broad spectrum of biological activities. Studies have demonstrated that these compounds exhibit potential in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The specific arrangement of substituents in 2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic Acid makes it an intriguing candidate for further exploration in medicinal chemistry.
One of the most compelling aspects of 2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic Acid is its role as a building block in the synthesis of heterocyclic compounds. Heterocycles are widely recognized for their importance in pharmaceuticals, with many drugs on the market containing heterocyclic moieties. The compound's ability to undergo functionalization at multiple sites allows chemists to tailor its structure for specific biological targets. For instance, modifications at the fluoro-substituted position can influence metabolic stability and binding affinity to biological receptors.
Recent advancements in computational chemistry have further enhanced our understanding of how structural modifications affect the biological activity of benzoic acid derivatives. Molecular modeling studies have shown that subtle changes in the electronic environment of 2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic Acid can significantly alter its interaction with biological targets. This knowledge is crucial for designing molecules with optimized pharmacokinetic properties.
The pharmaceutical industry has been particularly interested in developing novel compounds that leverage the unique properties of benzoic acid derivatives. For example, researchers have explored the use of 2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic Acid as a precursor in the synthesis of kinase inhibitors, which are essential in targeted cancer therapies. The compound's structural features allow for precise tuning of binding interactions with kinase domains, leading to highly selective inhibitors.
Another area where 2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic Acid has shown promise is in the development of anti-inflammatory agents. Inflammatory processes are mediated by a complex interplay of biochemical pathways, and many anti-inflammatory drugs target specific enzymes or receptors involved in these pathways. Benzoic acid derivatives have been found to modulate inflammatory responses by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of both chloro and fluoro groups in 2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic Acid enhances its potential as an inhibitor by improving lipophilicity and metabolic stability.
The agrochemical sector also benefits from the versatility of benzoic acid derivatives like 2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic Acid. These compounds can be incorporated into the synthesis of herbicides and fungicides due to their ability to interact with biological targets in plants. The specific functional groups present in this compound allow for selective action against pests while minimizing harm to non-target organisms.
In conclusion, 2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic Acid (CAS No. 766532-96-1) represents a fascinating compound with diverse applications across multiple industries. Its unique structural features make it an excellent candidate for further research and development in pharmaceuticals, agrochemicals, and materials science. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in addressing global challenges related to health and sustainability.
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